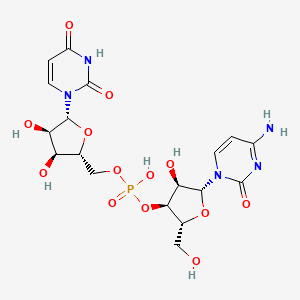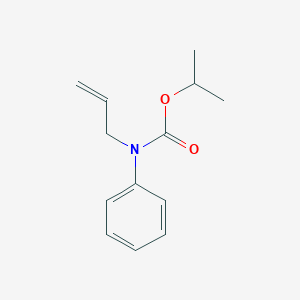
Propan-2-yl phenyl(prop-2-en-1-yl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propan-2-yl phenyl(prop-2-en-1-yl)carbamate is a chemical compound with the molecular formula C₁₀H₁₃NO₂. It is known for its unique structure, which includes a phenyl group, an isopropyl group, and an allyl carbamate group. This compound is used in various scientific research applications due to its interesting chemical properties and potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Propan-2-yl phenyl(prop-2-en-1-yl)carbamate typically involves the reaction of phenyl isocyanate with isopropyl alcohol and allyl alcohol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Step 1: Phenyl isocyanate reacts with isopropyl alcohol to form phenyl isopropylcarbamate.
Step 2: Phenyl isopropylcarbamate is then reacted with allyl alcohol to form this compound.
The reaction conditions typically involve the use of a catalyst, such as a base or an acid, to facilitate the reaction. The temperature and pressure are carefully controlled to optimize the yield of the product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures high efficiency and purity of the final product. The industrial production methods are designed to minimize waste and reduce the environmental impact of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
Propan-2-yl phenyl(prop-2-en-1-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbamate group to an amine group.
Substitution: The phenyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic substitution reactions often involve reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenyl isopropylcarbamate oxides, while reduction can produce phenyl isopropylamine derivatives.
Applications De Recherche Scientifique
Propan-2-yl phenyl(prop-2-en-1-yl)carbamate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of Propan-2-yl phenyl(prop-2-en-1-yl)carbamate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are the subject of ongoing research, and further studies are needed to fully elucidate the mechanism of action.
Comparaison Avec Des Composés Similaires
Propan-2-yl phenyl(prop-2-en-1-yl)carbamate can be compared with other similar compounds, such as:
Phenyl isopropylcarbamate: Lacks the allyl group, which may affect its reactivity and biological activity.
Allyl phenylcarbamate: Lacks the isopropyl group, which may influence its chemical properties.
Phenyl carbamate: A simpler structure that may have different applications and reactivity.
The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
6301-15-1 |
|---|---|
Formule moléculaire |
C13H17NO2 |
Poids moléculaire |
219.28 g/mol |
Nom IUPAC |
propan-2-yl N-phenyl-N-prop-2-enylcarbamate |
InChI |
InChI=1S/C13H17NO2/c1-4-10-14(13(15)16-11(2)3)12-8-6-5-7-9-12/h4-9,11H,1,10H2,2-3H3 |
Clé InChI |
LXHXEHXMINQYDJ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)OC(=O)N(CC=C)C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


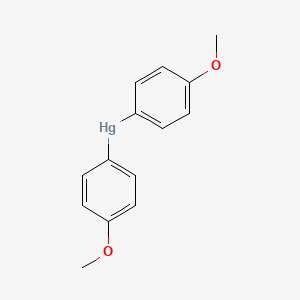
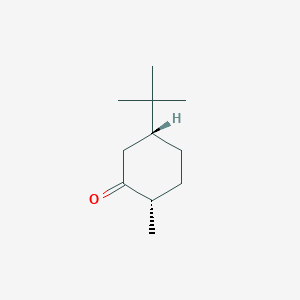

![1,3,7-trimethyl-8-[(E)-(4-nitrophenyl)methylideneamino]purine-2,6-dione](/img/structure/B14741459.png)
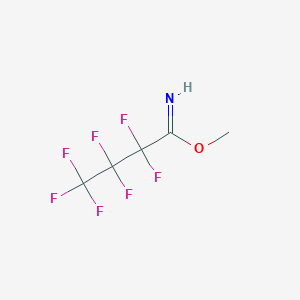
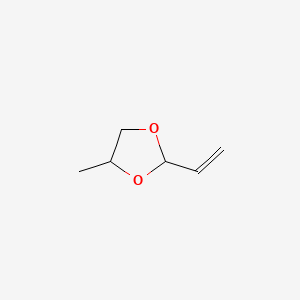
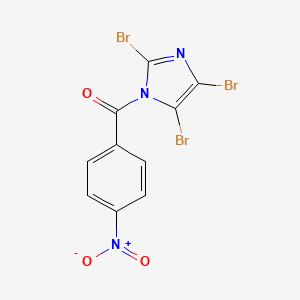
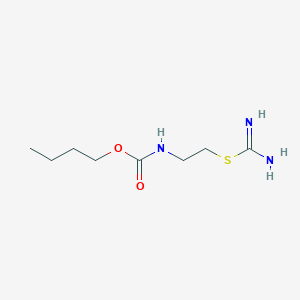
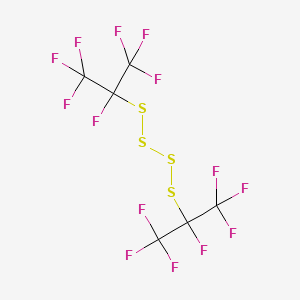
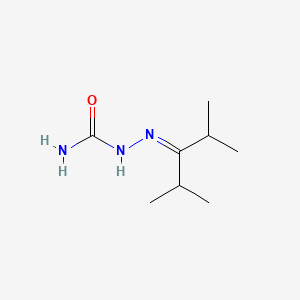
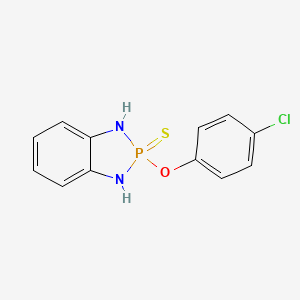
![1-[2-(Methylselanyl)phenyl]ethan-1-one](/img/structure/B14741500.png)
